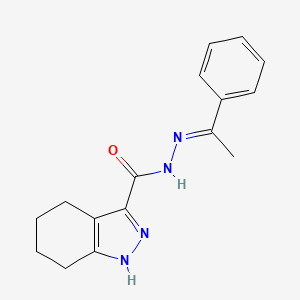![molecular formula C21H14N2O3 B5716130 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)
3-nitro-N-[2-(phenylethynyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.
Mécanisme D'action
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of P2X7 receptors leads to the influx of calcium ions and the release of various pro-inflammatory cytokines and chemokines. 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide acts as a selective antagonist of the P2X7 receptor, blocking its activation and downstream signaling pathways.
Biochemical and Physiological Effects:
3-nitro-N-[2-(phenylethynyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines and chemokines, decreasing the activity of immune cells, and inhibiting the growth and metastasis of cancer cells. Additionally, 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide has been found to have potent analgesic effects in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide in lab experiments is its selectivity for the P2X7 receptor, which allows for precise manipulation of this receptor without affecting other signaling pathways. However, 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide has some limitations, including its relatively low potency and the potential for off-target effects at higher concentrations.
Orientations Futures
There are several future directions for research on 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, including investigating its potential therapeutic applications in various diseases, identifying its molecular targets and downstream signaling pathways, and developing more potent and selective analogs for use in lab experiments and clinical trials. Additionally, further studies are needed to elucidate the potential side effects and safety profiles of 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide in humans.
Méthodes De Synthèse
The synthesis of 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide involves several steps, starting with the reaction of 3-nitrobenzoyl chloride with 2-phenylethynylaniline to yield 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
3-nitro-N-[2-(phenylethynyl)phenyl]benzamide has been widely used in scientific research to investigate the role of P2X7 receptors in various physiological and pathological processes. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation. Additionally, 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide has been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
3-nitro-N-[2-(2-phenylethynyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-21(18-10-6-11-19(15-18)23(25)26)22-20-12-5-4-9-17(20)14-13-16-7-2-1-3-8-16/h1-12,15H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRGFYQMOPVSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5544236 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)

![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)


![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)





![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
